Cas no 2227907-37-9 ((3S)-3-hydroxy-3-(5-methyl-2-nitrophenyl)propanoic acid)

(3S)-3-hydroxy-3-(5-methyl-2-nitrophenyl)propanoic acid is a chiral β-hydroxy acid derivative featuring a nitro-substituted aromatic ring. Its stereospecific (S)-configuration at the hydroxyl-bearing carbon makes it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The presence of both hydroxyl and carboxyl functional groups enhances its utility in derivatization reactions, while the nitro group offers reactivity for further transformations. This compound is particularly useful in the synthesis of bioactive molecules due to its structural versatility and potential as a building block for complex scaffolds. Its well-defined stereochemistry ensures consistency in downstream applications, making it a reliable choice for research and industrial processes requiring precise molecular control.
(3S)-3-hydroxy-3-(5-methyl-2-nitrophenyl)propanoic acid structure
2227907-37-9 structure
商品名:(3S)-3-hydroxy-3-(5-methyl-2-nitrophenyl)propanoic acid
CAS番号:2227907-37-9
MF:C10H11NO5
メガワット:225.198043107986
CID:6035515
PubChem ID:165751731

(3S)-3-hydroxy-3-(5-methyl-2-nitrophenyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • (3S)-3-hydroxy-3-(5-methyl-2-nitrophenyl)propanoic acid
    • 2227907-37-9
    • EN300-1837177
    • インチ: 1S/C10H11NO5/c1-6-2-3-8(11(15)16)7(4-6)9(12)5-10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14)/t9-/m0/s1
    • InChIKey: WHKPYXHSZYNSGY-VIFPVBQESA-N
    • ほほえんだ: O[C@@H](CC(=O)O)C1C=C(C)C=CC=1[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 225.06372245g/mol
  • どういたいしつりょう: 225.06372245g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 275
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 103Ų

(3S)-3-hydroxy-3-(5-methyl-2-nitrophenyl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1837177-0.1g
(3S)-3-hydroxy-3-(5-methyl-2-nitrophenyl)propanoic acid
2227907-37-9
0.1g
$1484.0 2023-09-19
Enamine
EN300-1837177-2.5g
(3S)-3-hydroxy-3-(5-methyl-2-nitrophenyl)propanoic acid
2227907-37-9
2.5g
$3304.0 2023-09-19
Enamine
EN300-1837177-5g
(3S)-3-hydroxy-3-(5-methyl-2-nitrophenyl)propanoic acid
2227907-37-9
5g
$4890.0 2023-09-19
Enamine
EN300-1837177-0.25g
(3S)-3-hydroxy-3-(5-methyl-2-nitrophenyl)propanoic acid
2227907-37-9
0.25g
$1551.0 2023-09-19
Enamine
EN300-1837177-0.05g
(3S)-3-hydroxy-3-(5-methyl-2-nitrophenyl)propanoic acid
2227907-37-9
0.05g
$1417.0 2023-09-19
Enamine
EN300-1837177-0.5g
(3S)-3-hydroxy-3-(5-methyl-2-nitrophenyl)propanoic acid
2227907-37-9
0.5g
$1619.0 2023-09-19
Enamine
EN300-1837177-10g
(3S)-3-hydroxy-3-(5-methyl-2-nitrophenyl)propanoic acid
2227907-37-9
10g
$7250.0 2023-09-19
Enamine
EN300-1837177-1.0g
(3S)-3-hydroxy-3-(5-methyl-2-nitrophenyl)propanoic acid
2227907-37-9
1g
$1686.0 2023-06-01
Enamine
EN300-1837177-5.0g
(3S)-3-hydroxy-3-(5-methyl-2-nitrophenyl)propanoic acid
2227907-37-9
5g
$4890.0 2023-06-01
Enamine
EN300-1837177-10.0g
(3S)-3-hydroxy-3-(5-methyl-2-nitrophenyl)propanoic acid
2227907-37-9
10g
$7250.0 2023-06-01

(3S)-3-hydroxy-3-(5-methyl-2-nitrophenyl)propanoic acid 関連文献

(3S)-3-hydroxy-3-(5-methyl-2-nitrophenyl)propanoic acidに関する追加情報

(3S)-3-Hydroxy-3-(5-Methyl-2-Nitrophenyl)Propanoic Acid: A Comprehensive Overview

Introduction to (3S)-3-Hydroxy-3-(5-Methyl-2-Nitrophenyl)Propanoic Acid

Cas No 2227907-37-9 is the unique identifier for (3S)-3-hydroxy-3-(5-methyl-2-nitrophenyl)propanoic acid, a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its chiral center at the third carbon atom, which imparts its S configuration. The molecule consists of a propanoic acid backbone with a hydroxyl group and a substituted phenyl ring attached to the central carbon. The phenyl group is further substituted with a methyl group at the 5-position and a nitro group at the 2-position, making it a structurally complex and potentially bioactive molecule.

Structural Features and Synthesis

The synthesis of (3S)-3-hydroxy-3-(5-methyl-2-nitrophenyl)propanoic acid involves a series of carefully designed organic reactions. The starting material typically includes aromatic precursors that undergo nitration, methylation, and subsequent coupling reactions to form the substituted phenyl ring. The propanoic acid backbone is introduced through alkylation or acylation steps, followed by hydrolysis to yield the final product. The stereochemistry at the chiral center is controlled during the synthesis to ensure the desired S configuration, which is crucial for its biological activity.

Biological Activity and Applications

Recent studies have highlighted the potential of (3S)-3-hydroxy-3-(5-methyl-2-nitrophenyl)propanoic acid as a lead compound in drug discovery. Its unique structure suggests possible interactions with various biological targets, including enzymes, receptors, and ion channels. For instance, research has shown that this compound exhibits moderate inhibitory activity against certain kinases, making it a candidate for anti-cancer drug development. Additionally, its ability to modulate ion channels suggests potential applications in treating neurological disorders.

Pharmacokinetic Properties

Understanding the pharmacokinetic profile of (3S)-3-hydroxy-3-(5-methyl-2-nitrophenyl)propanoic acid is essential for its therapeutic development. Studies indicate that this compound has moderate absorption when administered orally, with limited bioavailability due to first-pass metabolism. Its distribution is influenced by its lipophilicity, which allows it to penetrate various tissues effectively. The compound undergoes phase I metabolism primarily in the liver, leading to the formation of hydroxylated and conjugated metabolites. These metabolites are subsequently excreted via urine and feces.

Safety and Toxicity Profile

The safety profile of (3S)-3-hydroxy-3-(5-methyl-2-nitrophenyl)propanoic acid has been evaluated in preclinical studies. Acute toxicity studies reveal that it has a relatively low toxicity profile, with no significant adverse effects observed at therapeutic doses. Chronic toxicity studies are currently underway to assess long-term safety concerns. These findings suggest that this compound may have a favorable safety margin for clinical use.

Environmental Impact and Sustainability

The environmental impact of (3S)-3-hydroxy-3-(5-methyl-2-nitrophenyl)propanoic acid is another critical aspect being investigated. Research indicates that this compound degrades relatively quickly under environmental conditions, reducing its persistence in ecosystems. However, further studies are required to fully understand its impact on aquatic and terrestrial organisms.

Conclusion

In summary, (3S)-3-hydroxy-3-(5-methyl-2-nitrophenyl)propanoic acid, identified by Cas No 2227907-37-9, represents a promising molecule with diverse applications in pharmaceutical research. Its unique structure, coupled with favorable pharmacokinetic and safety profiles, positions it as a valuable lead compound for drug development. Continued research into its biological activity, metabolic pathways, and environmental impact will further elucidate its potential as a therapeutic agent.

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